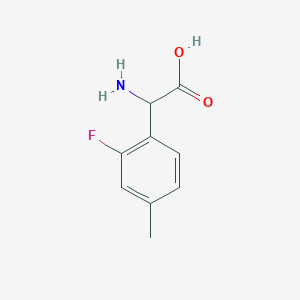

2-Fluoro-4-methyl-DL-phenylglycine

Description

Contextual Significance of Fluorine in Amino Acid Analogues for Chemical Biology

The introduction of fluorine into amino acid analogues can significantly alter their physicochemical and biological properties. rsc.org Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can influence a molecule's conformation, pKa, metabolic stability, and lipophilicity. researchgate.netnih.govnih.gov These modifications can lead to enhanced biological activity, improved metabolic stability, and increased membrane permeability. researchgate.netnih.gov In the field of chemical biology, fluorinated amino acids serve as valuable probes for studying protein structure and function, as the ¹⁹F nucleus is an excellent NMR probe. nih.govnih.gov Furthermore, the positron-emitting isotope ¹⁸F is utilized in Positron Emission Tomography (PET) imaging, a non-invasive diagnostic technique. researchgate.netnih.gov

The strategic placement of fluorine can block metabolically labile sites, prolonging the therapeutic effect of a peptide or small molecule. nih.gov It can also modulate intermolecular interactions, such as hydrophobic and electrostatic interactions, which are crucial for drug-receptor binding. benthamdirect.combenthamscience.com The ability to fine-tune these properties has made fluorinated amino acids essential building blocks in the design of novel therapeutic agents and research tools.

Historical and Current Perspectives on Phenylglycine Derivatives in Academic Research

Phenylglycine and its derivatives are non-proteinogenic amino acids, meaning they are not one of the 20 common amino acids found in proteins. mdpi.com Despite this, they exhibit significant biological activity and are found in various natural products, including glycopeptide antibiotics. rsc.org Historically, research on phenylglycine derivatives has been driven by their interesting pharmacological properties. For instance, certain phenylglycine derivatives have been identified as antagonists of metabotropic glutamate (B1630785) receptors, which are important targets in neuroscience. nih.gov

Current research continues to explore the diverse applications of phenylglycine derivatives. The development of new synthetic methods, such as palladium-mediated C-H functionalization, has enabled the synthesis of a wide range of substituted phenylglycine derivatives with tailored properties. mdpi.comresearchgate.net These novel compounds are being investigated for their potential as chiral building blocks in the synthesis of complex molecules and for their applications in medicinal chemistry. ontosight.ai The incorporation of fluorinated phenylglycine residues into peptides, for example, is being explored as a strategy to create new bioactive molecules. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-fluoro-4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQKTQJPLKRTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Concluding Summary

2-Fluoro-4-methyl-DL-phenylglycine represents a confluence of two significant areas of chemical research: the study of fluorinated organic molecules and the exploration of non-proteinogenic amino acids. The introduction of a fluorine atom and a methyl group onto the phenylglycine scaffold is expected to modulate its biological and chemical properties in ways that are of interest to medicinal chemists and chemical biologists. The presence of fluorine can enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions and lipophilicity. As a racemic mixture, its biological activity may differ from that of its individual enantiomers. The synthesis of such specifically substituted amino acids relies on a growing arsenal (B13267) of synthetic methodologies that allow for precise control over molecular architecture. Further research into this and similar compounds will likely continue to uncover novel applications for these unique chemical entities in drug discovery and as tools for biochemical investigation.

Derivatization and Integration into Complex Biomolecular Architectures

Incorporation into Peptides and Peptidomimetics

The phenylglycine scaffold is a common motif in various natural products and has been extensively used in the design of peptidomimetics. The addition of fluorine and methyl groups to this scaffold, as in 2-Fluoro-4-methyl-DL-phenylglycine, offers further opportunities for molecular diversification and the enhancement of biological properties.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of amino acids into a desired sequence. bachem.com The incorporation of non-proteinogenic amino acids like fluorinated phenylglycines into peptides via SPPS is a well-established technique. nih.govcsic.esbeilstein-journals.org Specifically, peptides containing 2-fluoro-DL-phenylglycine (2-F-Phg) have been successfully prepared using SPPS methodologies. nih.gov Due to the racemic nature of the DL-amino acid synthon, the resulting peptides are typically a mixture of diastereomers. nih.gov

The general workflow for SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.com The most common strategies utilize either the Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group for the N-terminus. csic.esbeilstein-journals.org The choice of protecting groups, coupling reagents, and cleavage conditions is critical, especially for sterically hindered or electronically modified amino acids like substituted phenylglycines. rsc.org

Table 1: Key Stages in Solid-Phase Peptide Synthesis (SPPS)

| Stage | Description | Common Reagents/Conditions |

| Resin Loading | The first amino acid is anchored to the solid support. | Merrifield resin, Wang resin, Rink amide resin |

| Deprotection | The Nα-protecting group is removed from the anchored amino acid. | Piperidine (B6355638) in DMF (for Fmoc), TFA in DCM (for Boc) |

| Coupling | The next protected amino acid is activated and coupled to the deprotected N-terminus. | DIC/HOBt, HBTU, HATU |

| Washing | Excess reagents and by-products are washed away. | DMF, DCM |

| Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | TFA-based cocktails (e.g., TFA/TIS/H2O) |

This table provides a generalized overview of the SPPS process.

The incorporation of fluorinated amino acids can influence the proteolytic stability of the resulting peptide, a desirable trait for therapeutic applications. researchgate.net

Mutasynthesis is a powerful technique that combines genetic engineering and synthetic chemistry to create novel natural product analogues. This approach involves deleting a gene responsible for the biosynthesis of a specific precursor in a microorganism and then supplying synthetic analogues of that precursor to be incorporated by the remaining biosynthetic machinery. nih.gov

Glycopeptide antibiotics (GPAs), such as vancomycin (B549263) and teicoplanin, are complex non-ribosomal peptides that are critical for treating severe bacterial infections. rsc.orgnih.gov Their heptapeptide (B1575542) core is rich in non-proteinogenic amino acids, including various phenylglycine derivatives like 4-hydroxyphenylglycine (Hpg). rsc.orgnih.gov The biosynthetic pathways of GPAs have proven to be amenable to mutasynthesis, allowing for the incorporation of modified phenylglycine residues. nih.govrsc.org

In a notable study, a mutant strain of Amycolatopsis balhimycina, the producer of the GPA balhimycin (B1255283), was generated by deleting the genes responsible for Hpg biosynthesis. nih.govrsc.org When this mutant strain (A. balhimycina Δhpg) was supplemented with 2-fluoro-DL-phenylglycine, novel fluorinated balhimycin precursors were produced. nih.govrsc.orgresearchgate.net This demonstrated the ability of the non-ribosomal peptide synthetase (NRPS) machinery to recognize and incorporate this fluorinated analogue. nih.govrsc.org However, the efficiency of incorporation and subsequent enzymatic processing, such as the crucial cyclization reactions, can be limited by the structural modifications of the supplied amino acid. nih.govrsc.org

Table 2: Examples of Phenylglycine Derivatives Used in Mutasynthesis

| Organism | Natural Product Class | Native Precursor | Supplied Analogue (Mutasynthon) | Result |

| Streptomyces pristinaespiralis | Streptogramin Antibiotics | Phenylglycine (Phg) | 6-fluorophenylglycine | Production of 6-fluoropristinamycin I |

| Amycolatopsis balhimycina | Glycopeptide Antibiotics | 4-hydroxyphenylglycine (Hpg) | 2-fluoro-DL-phenylglycine | Generation of novel fluorinated balhimycin precursors |

This table showcases the application of mutasynthesis to generate novel antibiotic derivatives by incorporating fluorinated phenylglycine analogs. nih.govrsc.org

This approach expands the chemical diversity of complex natural products and provides insights into the substrate tolerance of the biosynthetic enzymes involved. nih.govnih.gov

Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved properties, such as enhanced stability and oral bioavailability. dissertation.comnih.gov The design of peptidomimetics often involves replacing the labile peptide backbone with more robust chemical scaffolds while retaining the spatial orientation of the key amino acid side chains responsible for biological activity. nih.govgrantome.com

Phenylglycine and its derivatives are attractive building blocks for peptidomimetic scaffolds due to their conformational rigidity and the ability to project substituents in defined vectors. rsc.orgresearchgate.net The synthesis of peptidomimetic libraries based on various scaffolds is a common strategy in drug discovery to explore a wide range of chemical space. grantome.comresearchgate.net The introduction of fluorine, as in this compound, can further constrain the conformation and alter the electronic properties of the scaffold, potentially leading to improved binding affinity and selectivity for a biological target. rsc.org

Design and Synthesis of Substituted Phenylglycine Derivatives

The derivatization of the core this compound structure through substitution at its amino or carboxyl groups allows for the creation of a vast array of molecules with diverse applications.

The formation of an amide bond at the N-terminus of an amino acid is a fundamental reaction in the synthesis of peptides and related compounds. N-substituted benzamide (B126) derivatives of phenylglycine can be synthesized through the coupling of the amino acid with a substituted benzoic acid. nih.govresearchgate.net This derivatization strategy is employed in the development of various bioactive molecules, including enzyme inhibitors. nih.govscience.gov The synthesis of N-substituted benzamides from phenylglycine derivatives can be achieved using standard peptide coupling reagents. nih.govnih.gov The specific substituents on the benzoyl moiety can be varied to probe structure-activity relationships and optimize biological activity. nih.govresearchgate.net

Macrocyclization is a widely used strategy in medicinal chemistry to pre-organize a molecule into its bioactive conformation, which can lead to increased potency, selectivity, and metabolic stability. nih.govnih.gov Phenylglycine derivatives are frequently incorporated into macrocyclic structures, particularly in the design of enzyme inhibitors. nih.govnih.govosti.gov

The synthesis of phenylglycine-containing macrocycles can be achieved through various chemical reactions, including ring-closing metathesis and intramolecular amide bond formation. nih.govnih.gov For instance, macrocyclic inhibitors of the Hepatitis C virus (HCV) NS3 protease have been synthesized containing a P2 phenylglycine residue. nih.gov The electronic properties of the phenylglycine ring, which can be modulated by substituents like fluorine, can influence the efficiency of the macrocyclization reactions and the conformational preferences of the final macrocycle. rsc.org The inherent propensity of phenylglycine residues to racemize must be carefully considered during the design and synthesis of these complex structures. rsc.org

Biochemical and Molecular Interaction Studies of 2 Fluoro 4 Methyl Dl Phenylglycine Analogues

Enzyme Substrate Specificity and Inhibition Studies (In Vitro)

The L-type amino acid transporter 1 (LAT1), which is part of the SLC7A5 family, is crucial for the transport of large neutral amino acids across membranes, including the blood-brain barrier, and is often overexpressed in cancer cells. biorxiv.orgnih.gov Phenylglycine and its derivatives are known to interact with system L transporters. nih.gov

Studies on phenylalanine analogues have provided insights into the structural requirements for LAT1 interaction. L-Phenylglycine (Phg) has been identified as a substrate for LAT1, although it displays a lower affinity compared to L-phenylalanine. researchgate.net The introduction of a halogen, such as iodine at the 2-position of the benzene (B151609) ring in phenylalanine, has been shown to significantly enhance LAT1 affinity and selectivity. researchgate.net While specific data on 2-fluoro-4-methyl-DL-phenylglycine is limited, research on related analogues suggests that substitutions on the phenyl ring are critical for modulating interaction with LAT1. For instance, some meta-substituted phenylalanine mustard derivatives act as potent LAT1 inhibitors. biorxiv.org The transporter's ability to accommodate a range of substitutions makes fluorinated and methylated phenylglycine analogues promising candidates for targeted drug delivery, particularly in oncology. nih.govnih.gov

Table 1: Interaction of Phenylalanine Analogues with L-type Amino Acid Transporter 1 (LAT1)

| Compound | Interaction Type | Key Findings | Reference(s) |

|---|---|---|---|

| L-Phenylglycine (Phg) | Substrate | Lower affinity for LAT1 compared to L-phenylalanine. | researchgate.net |

| 2-Iodo-L-phenylalanine | Substrate | Markedly improved LAT1 affinity and selectivity. | researchgate.net |

| Phenylglycine-mustard (PGA) | Substrate | Transported at a higher rate than melphalan. | biorxiv.org |

| meta-substituted Phenylalanine mustard derivatives | Inhibitor | Act as potent inhibitors of LAT1. | biorxiv.org |

| L-3-18F-α-methyl tyrosine (18F-FAMT) | Substrate | Selectively taken up by LAT1, accumulating in tumor tissue. | nih.gov |

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. frontiersin.orgfrontiersin.org Its substrate specificity is broad but generally favors neutral, hydrophobic D-amino acids. frontiersin.org Human DAAO (hDAAO) shows high activity towards aromatic D-amino acids like D-phenylalanine. frontiersin.org

While direct studies on this compound are not extensively documented, the known substrate preferences of DAAO suggest that the D-enantiomer of this compound would likely be a substrate. The enzyme's active site can accommodate substitutions on the phenyl ring, and engineering studies have shown that its specificity can be modulated. nih.govplos.org For example, mutations in residues near the active site can alter the enzyme's activity profile towards different D-amino acid analogues. plos.org The rational design of DAAO variants has successfully produced enzymes with new and broader substrate specificities, which could be relevant for the metabolism of synthetic amino acids like fluorinated phenylglycine derivatives. nih.govnih.gov

Table 2: Substrate Specificity of Human D-Amino Acid Oxidase (hDAAO)

| Substrate | Relative Activity/Affinity | Key Findings | Reference(s) |

|---|---|---|---|

| D-Phenylalanine | High | hDAAO shows a preference for aromatic D-amino acids. | frontiersin.org |

| D-Tyrosine | Highest maximal activity | One of the preferred substrates for hDAAO. | frontiersin.org |

| D-Tryptophan | High | Demonstrates significant activity with hDAAO. | frontiersin.org |

| D-Cysteine | Highest catalytic efficiency | Considered a putative physiological substrate in certain tissues. | frontiersin.org |

| D-Serine | Low affinity | A key physiological substrate in the brain, but with lower kinetic efficiency. | frontiersin.orgfrontiersin.org |

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the synthesis of a wide range of peptide natural products, including many antibiotics. rsc.orgrsc.org These enzymes are known for their ability to incorporate non-proteinogenic amino acids, such as phenylglycine residues, into peptide chains. rsc.orgnih.gov The adenylation (A) domain of each NRPS module is responsible for selecting and activating a specific amino acid. rsc.org

Research into the biosynthesis of glycopeptide antibiotics (GPAs) like balhimycin (B1255283) has shown that the NRPS machinery can accept fluorinated phenylglycine (F-Phg) analogues. rsc.orgnih.gov Specifically, studies involving feeding mutasynthons like 2-fluoro-DL-phenylglycine to GPA-producing bacteria have resulted in the generation of novel fluorinated GPA derivatives. rsc.orgnih.gov However, the efficiency of incorporation can be limited by the acceptance of the modified amino acid by the NRPS adenylation domains and subsequent processing by associated enzymes. rsc.org

Following assembly on the NRPS, the peptide is often modified by other enzymes, such as Cytochrome P450 (P450) monooxygenases (Oxy enzymes), which catalyze cyclization reactions. rsc.orgacs.org The terminal module of the NRPS often contains a platform for recruiting these P450 enzymes. acs.org The successful production of a bioactive compound depends on the compatibility of the modified peptide with this entire enzymatic assembly line. rsc.orgnih.gov Studies have shown that while 2-F-Phg can be incorporated into a peptide chain by the NRPS, the subsequent P450-mediated crosslinking may be impaired, leading to the accumulation of linear, uncyclized peptide precursors. nih.gov

Table 3: Incorporation of Fluorinated Phenylglycine Analogues in Glycopeptide Antibiotic Biosynthesis

| Analogue | Biosynthetic Step | Outcome | Reference(s) |

|---|---|---|---|

| 2-Fluoro-DL-phenylglycine (2-F-Phg) | NRPS Incorporation (Balhimycin) | Incorporated into hexapeptide and heptapeptide (B1575542) precursors. | nih.gov |

| 2-Fluoro-DL-phenylglycine (2-F-Phg) | P450-mediated Cyclization | Impaired; resulted in non-crosslinked linear peptide products. | nih.gov |

| 4-Fluoro-DL-phenylglycine (4-F-Phg) | NRPS Incorporation (Balhimycin) | Limited incorporation observed. | nih.gov |

Receptor Binding and Molecular Target Characterization (In Vitro)

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a key target for anticoagulant drugs. drugs.comnih.govwikipedia.org Phenylglycine derivatives have been explored as core structural elements in the design of potent and selective FXa inhibitors. osti.gov The development of direct oral anticoagulants (DOACs) has seen the rise of several FXa inhibitors, such as rivaroxaban (B1684504) and apixaban. nih.govwikipedia.orgnih.gov

Table 4: Activity of Phenylglycine-based Factor VIIa Inhibitors (a related serine protease)

| Compound Modification | Target | Potency (Ki) | Key Findings | Reference(s) |

|---|---|---|---|---|

| C-4 Halogenation (F, Cl, Br) on Phenylglycine | Factor VIIa | Equipotent (nM range) | Halogenation at C-4 maintained high potency. | nih.gov |

| C-4 Methyl/Ethyl Substitution on Phenylglycine | Factor VIIa | ~10x loss in potency | Small alkyl groups at C-4 decreased binding affinity. | nih.gov |

| C-2 Fluorination on Isoindolinone | Factor VIIa | Equipotent (nM range) | Fluorination at C-2 maintained potency and significantly increased permeability. | nih.gov |

| C-3/C-6 Fluorination on Isoindolinone | Factor VIIa | ~30-300x loss in potency | Fluorination at other positions drastically reduced binding affinity. | nih.gov |

Note: This table refers to Factor VIIa, another serine protease in the coagulation cascade, as direct data for this compound in FXa inhibitors was not available. The findings illustrate the sensitivity of potency to the position of fluorine substitution on the phenylglycine-related scaffold.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones like GLP-1, which are crucial for regulating blood glucose levels. wikipedia.orgmdpi.comwikipedia.org Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes. wikipedia.orgwikipedia.org Many DPP-4 inhibitors are peptidomimetic, designed to resemble the natural substrates of the enzyme. mdpi.com

The development of novel DPP-4 inhibitors has included compounds containing fluoroolefin peptide isosteres. nih.gov For example, nitrile-containing fluoroolefin peptidomimetics have been shown to be competitive inhibitors of DPP-4 with Ki values in the low micromolar range. nih.gov These findings indicate that the incorporation of fluorine into the inhibitor structure is a viable strategy for achieving potent DPP-4 inhibition. While specific studies focusing on this compound as a DPP-4 inhibitor are not prominent in the reviewed literature, the general principles of peptidomimetic inhibitor design suggest that such a scaffold could be adapted for this target. The structural diversity of non-peptidomimetic inhibitors also highlights the potential for various chemical scaffolds to interact with the DPP-4 active site. mdpi.com

Interactions with VHL E3 Ubiquitin Ligase and HIF Alpha Subunit

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B and C, Cullin 2, and Ring Box 1 (RBX1). mdpi.com This complex identifies the alpha subunit of Hypoxia Inducible Factor (HIF-α) for ubiquitination and subsequent destruction by the proteasome, a process that is dependent on oxygen levels. mdpi.comnih.gov Under normal oxygen conditions, specific proline residues on HIF-α are hydroxylated, which marks them for recognition by VHL. mdpi.com The disruption of the VHL/HIF-α protein-protein interaction is a significant therapeutic target for conditions like chronic anemia and ischemia, as it can mimic a hypoxic response. ed.ac.uk

Small-molecule inhibitors have been rationally designed to block this interaction. ed.ac.uk Research has focused on developing compounds that mimic the binding of HIF-1α to VHL. ed.ac.uk Structure-guided design and optimization efforts have led to the development of potent ligand series with nanomolar binding affinities for VHL. acs.org For instance, starting with a hydroxyproline (B1673980) (Hyp) scaffold, which is crucial for the natural interaction, researchers have engineered more complex molecules to achieve higher affinity. ed.ac.uk These efforts have produced chemical probes, such as VH298, which demonstrate improved cellular permeability and lead to the stabilization of HIF-1α within cells. nih.gov The successful co-crystallization of an inhibitor with VHL has confirmed that these small molecules bind at the HIF-1α binding site, providing a structural basis for further development. ed.ac.uk

Isocitrate Dehydrogenase (IDH1/2) Inhibitor Research

Mutations in the isocitrate dehydrogenase enzymes, IDH1 and IDH2, are frequently found in several types of cancer, including glioma and acute myeloid leukemia (AML). nih.govmdpi.comamegroups.org These mutations result in a neomorphic enzyme activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). nih.govamegroups.org The accumulation of 2-HG is implicated in tumorigenesis, making mutant IDH (mIDH) a compelling target for cancer therapy. nih.gov

The phenyl-glycine scaffold has been identified as a foundational structure for developing potent and selective inhibitors of mutant IDH1. nih.govmdpi.com Through high-throughput screening, phenyl-glycine inhibitor 1 was identified, which acts as a reversible and competitive inhibitor with respect to α-KG. nih.gov Optimization of this lead structure led to the discovery of compounds with significantly improved potency and in vivo efficacy. nih.gov For example, compound 35, an optimized phenyl-glycine derivative, was the first reported R132H IDH1 inhibitor to demonstrate a robust reduction of tumor 2-HG levels in a xenograft model. nih.gov The development of such inhibitors is crucial, and research has also extended to creating radiolabeled analogues for non-invasive PET or SPECT imaging of mIDH1 status in tumors. mdpi.comresearchgate.net

Table 1: Phenyl-Glycine Scaffold in Mutant IDH1 Inhibitor Development

| Compound Class | Target | Mechanism of Action | Key Findings | Reference |

| Phenyl-glycine inhibitors | Mutant IDH1 (R132H) | Competitive inhibition with respect to α-KG, leading to reduced 2-HG production. | Optimization of an HTS hit led to compound 35, which showed potent in vitro activity and robust in vivo reduction of tumor 2-HG. | nih.gov |

| Phenylglycine-based inhibitors (e.g., AG-120) | Broad spectrum of IDH1 mutations | Non-competitive inhibition with respect to α-KG. | Potently inhibits various IDH1 mutations; radiolabeled versions show selective accumulation in mIDH tumors. | mdpi.com |

| FT-2102 Analogues | Mutant IDH1 | Inhibition of neomorphic activity. | Development of radioiodinated and radiofluorinated analogues for noninvasive tumor imaging. | researchgate.net |

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

Structure-activity relationship (SAR) studies have been pivotal in refining the potency and selectivity of analogues derived from scaffolds like phenylglycine.

In the context of VHL inhibitors, SAR investigations have provided detailed insights into molecular interactions. For example, replacing a t-butyl group with a 3-methylisoxazole (B1582632) or a 4-methylthiazole (B1212942) moiety was found to enhance binding affinity. acs.org Specifically, methylation at the 4-position of both oxazole (B20620) and thiazole (B1198619) rings consistently improved potency. acs.org These structure-guided optimizations led to the development of inhibitors with low nanomolar dissociation constants (<100 nM). nih.gov

For IDH1 inhibitors based on the phenyl-glycine scaffold, SAR studies guided the optimization from an initial screening hit to a potent clinical candidate. nih.gov It was also noted that the stereochemistry is crucial, with (S)-methyl enantiomers showing significantly higher potency (over 30-fold) than their (R)-methyl counterparts, highlighting the importance of the benzylic linker's conformation for bioactivity. researchgate.net

Broader SAR studies on various derivatives underscore the versatility of the phenylglycine framework. In the development of neuropeptide S receptor antagonists, an L-phenylglycine derivative was the most active compound in a new series. nih.gov For certain fluoroquinolones, substituting a 2'-fluorine with a 3'-methyl on the N-1 phenyl ring was found to decrease in vitro antibacterial activity. oup.com In the creation of GPR88 agonists, replacing an amine group in a 2-AMPP-related structure with a hydroxyl or azide (B81097) group led to increased potency. nih.gov These examples show how systematic modifications to the core structure influence biological activity across different therapeutic targets.

Table 2: SAR of VHL Ligand Optimization

| Ligand Modification | Substitution | Binding Affinity (Kd in µM) | Observation | Reference |

| Heterocycle Substitution | Oxazole | 22.2 | Baseline affinity for the oxazole ring. | acs.org |

| 4-Methyloxazole | 10.2 | Methylation at position 4 increases affinity. | acs.org | |

| Thiazole | 7.1 | Thiazole ring shows better affinity than oxazole. | acs.org | |

| 4-Methylthiazole | 3.3 | Methylation at position 4 consistently improves potency, yielding the most potent ligand in the series. | acs.org |

Cellular Studies (In Vitro)

In vitro cellular studies are essential for characterizing the biological activity, transport mechanisms, and therapeutic potential of novel chemical compounds and their derivatives.

To understand how phenylglycine analogues and other derivatives enter cells and exert their effects, various in vitro models are employed. A common approach involves using cell lines that express specific transporters to study uptake and inhibition. nih.govfrontiersin.org For instance, nucleoside transporter-deficient cells that are genetically engineered to express human ENT1 or ENT2 have been used as models to screen for inhibitory activity and determine selectivity. frontiersin.org Such studies can reveal whether a compound acts as a competitive or non-competitive inhibitor and whether its effects are reversible. frontiersin.org

Functional assays, such as the measurement of radiolabeled substrate uptake in cell lines like HEK293, are frequently used to screen large compound libraries and identify inhibitors of amino acid transporters. nih.gov For mechanistic studies, cancer cell lines are utilized to assess anti-tumor capabilities. nih.gov Beyond mammalian cells, bacterial cultures also serve as models. Rhodococcus sp., for example, has been used to study the enzymatic hydrolysis of D,L-phenylglycine nitrile, demonstrating how a nonselective nitrile hydratase and a highly L-selective amidase can resolve the racemic mixture. researchgate.net

The antimicrobial potential of various derivatives has been assessed through in vitro testing against a range of pathogens. The microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. researchgate.net

Derivatives of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide have shown significant antimicrobial activity against Gram-positive bacteria, with MIC values as low as 1-4 µg/mL for Staphylococcus and Enterococcus species. nih.gov Certain compounds in this class were also effective at inhibiting the formation of biofilms by clinical staphylococci strains. nih.gov Similarly, benzimidazole (B57391) derivatives synthesized using D-Phenylglycine as a starting material have been screened for activity against bacteria like E. coli and S. aureus, as well as the yeast Candida albicans. researchgate.net Other research has focused on amino acid derivatives of quinolines, with molecular docking studies suggesting that their antibacterial action may stem from the inhibition of bacterial DNA gyrase. researchgate.net

Table 3: In Vitro Antimicrobial Activity of Cinnamamide (B152044) Derivatives

| Bacterial Species | Type | MIC Range (µg/mL) | Key Finding | Reference |

| Staphylococcus spp. | Gram-positive | 1 - 4 | All tested cinnamamide derivatives were active. | nih.gov |

| Enterococcus spp. | Gram-positive | 1 - 4 | All tested cinnamamide derivatives were active. | nih.gov |

| Clinical Staphylococci | Gram-positive | Not specified | Compounds 16d and 16e were most active and inhibited biofilm formation. | nih.gov |

Computational and Theoretical Investigations of Fluorinated Phenylglycine

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a fluorinated phenylglycine derivative, and its biological target, typically a protein. conicet.gov.ar These methods provide insights into the binding mode, affinity, and the dynamic behavior of the resulting complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial in structure-based drug design for screening virtual libraries of compounds and prioritizing candidates for experimental testing. For fluorinated amino acids, docking studies can help elucidate the role of the fluorine atom in the binding interaction. The fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (with backbone amides or specific side chains), halogen bonds, and dipole-dipole interactions within a hydrophobic pocket, which can enhance binding affinity and selectivity. mdpi.com

MD simulations provide a dynamic view of the ligand-target complex over time, offering a more realistic representation of the biological environment. nih.gov These simulations can reveal the stability of the binding pose predicted by docking, identify key intermolecular interactions, and quantify the conformational changes in both the ligand and the protein upon binding. conicet.gov.arnih.gov For instance, MD simulations can track the stability of hydrogen bonds formed between the fluorine atom of a ligand and a protein residue, as well as hydrophobic interactions involving the phenyl ring. nih.gov The analysis of MD trajectories can also be used to estimate the binding free energy of a ligand to its target, providing a more accurate prediction of its potency. conicet.gov.ar

In the context of designing novel therapeutics, such as glycopeptide antibiotics, computational analysis of product complexes is considered a necessary step to guide mutasynthesis experiments, where modified amino acids are incorporated into the final product. researchgate.net

| Computational Method | Objective | Key Findings for Fluorinated Ligands | Example Application |

|---|---|---|---|

| Molecular Docking | Predicting binding orientation and affinity. | Identifies favorable interactions involving the fluorine atom (e.g., halogen bonds, enhanced hydrophobic contacts). | Screening of virtual libraries containing fluorinated phenylglycine derivatives against a target protein. |

| Molecular Dynamics (MD) Simulations | Analyzing the dynamic stability of the ligand-protein complex and calculating binding free energies. | Reveals the stability of fluorine-mediated interactions and conformational changes in the binding pocket over time. nih.gov | Assessing the stability of a docked pose of a fluorinated ligand in a protein's active site. conicet.gov.ar |

Quantum Chemical Calculations (e.g., Molecular Electrostatic Potentials)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. nih.gov These methods are used to calculate various molecular properties, including molecular geometry, charge distribution, and the energies of molecular orbitals (e.g., HOMO and LUMO). epstem.netijrte.org For fluorinated phenylglycines, these calculations are particularly valuable for understanding how the highly electronegative fluorine atom influences the electronic properties of the entire molecule.

One of the most informative properties derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP). The MEP is a 3D map of the electrostatic potential on the surface of a molecule, which indicates the regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are crucial for predicting the non-covalent interactions a molecule can engage in. For example, the negative potential around the fluorine atom in a fluorinated phenylglycine can indicate its ability to act as a hydrogen bond acceptor or to participate in other electrostatic interactions. Studies on similar fluorinated compounds have successfully used MEP to understand intermolecular interactions. nih.gov

The analysis of the electrostatic surface potential has been used to select compounds for further study based on their interaction profiles. escholarship.org For example, the negative electrostatic surface potential centered on specific groups can be a key determinant of a molecule's activity and selectivity. escholarship.org

| Quantum Chemical Method | Calculated Property | Significance for 2-Fluoro-4-methyl-DL-phenylglycine |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Geometry, Atomic Charges | Provides the optimized 3D structure and the partial charges on each atom, revealing the electronic effect of the fluorine and methyl substituents. |

| Molecular Electrostatic Potential (MEP) | Electrostatic Potential Surface | Maps electron-rich and electron-poor regions, predicting sites for electrostatic interactions with a biological target. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions | Analyzes charge transfer and delocalization effects within the molecule, explaining its stability and reactivity. ijrte.org |

Structure-Based and Ligand-Based Drug Design Principles

The insights gained from computational and theoretical investigations of fluorinated phenylglycines are directly applicable to both structure-based drug design (SBDD) and ligand-based drug design (LBDD). mdpi.comnih.gov

In SBDD, the three-dimensional structure of the target protein is known. mdpi.comnih.gov Molecular docking and MD simulations are used to design or identify ligands that fit into the target's binding site with high affinity and selectivity. The detailed understanding of the interactions of fluorinated phenylglycines, as described in the previous sections, allows for the rational design of novel inhibitors. For example, if a specific region of the binding pocket can accommodate a fluorine atom and form a favorable interaction, a fluorinated phenylglycine moiety can be incorporated into a drug candidate to enhance its potency. The ability of fluorine to modulate intermolecular forces is a key consideration in this process. mdpi.com

LBDD is employed when the structure of the target protein is unknown, but a set of molecules with known activity is available. In this approach, a pharmacophore model is developed based on the common structural and electronic features of the active molecules. Quantum chemical calculations, particularly MEP analysis, are crucial for defining the electrostatic features of the pharmacophore. A fluorinated phenylglycine derivative with known activity could serve as a template for building such a model. The model can then be used to screen virtual libraries for new compounds with similar properties and, therefore, potential biological activity. The inhibitory effect of fluorine on cation-π interactions can also be a design consideration. nih.gov

The strategic incorporation of fluorine, guided by these computational principles, can lead to improved pharmacokinetic properties, enhanced target binding, and greater selectivity of drug candidates. mdpi.com

Advanced Analytical Techniques in Chemical Research of the Compound

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is an indispensable tool for the detection and confirmation of 2-Fluoro-4-methyl-DL-phenylglycine in intricate matrices, such as those from synthetic reaction broths or biological systems. This technique combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.

In research contexts, such as mutasynthesis where unnatural amino acids are incorporated into larger molecules, HPLC-MS is crucial for verification. For instance, in studies involving the biosynthesis of glycopeptide antibiotics, HPLC is used to separate newly formed peptides. Subsequent analysis by high-resolution mass spectrometry can confirm the incorporation of a fluorinated phenylglycine residue by matching the exact measured mass to the anticipated molecular formula. sigmaaldrich.com

The process involves:

Chromatographic Separation: A reversed-phase HPLC column separates this compound from other components in the mixture based on its polarity.

Ionization: The separated compound is ionized, typically using Electrospray Ionization (ESI), generating protonated molecules [M+H]⁺. For this compound (C₉H₁₀FNO₂), the expected mass of this ion would be precisely determined.

MS/MS Fragmentation: In the tandem mass spectrometer, the parent ion is selected and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish it from isomers and other related compounds. This fragmentation data provides definitive structural evidence, confirming the presence and identity of the amino acid within the mixture. sigmaaldrich.com

This analytical approach is particularly powerful for identifying and characterizing compounds in culture broths and other complex biological extracts where target molecules are present in low concentrations. springernature.com

Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation (Beyond Chiral Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. nist.gov While chiral methods can distinguish between D and L enantiomers, advanced NMR techniques provide a detailed map of the molecule's covalent structure.

A comprehensive NMR analysis would involve several types of experiments:

¹H NMR: This spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons, the α-proton, the amino protons, and the methyl group protons. The splitting patterns (multiplicity) of the aromatic signals would be complex due to coupling between protons and with the fluorine atom.

¹³C NMR: This provides information on the different carbon environments. Distinct signals would be observed for the carboxyl carbon, the α-carbon, the aromatic carbons (with C-F coupling visible for the carbon bonded to fluorine), and the methyl carbon. asm.org

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique. It would show a signal for the fluorine atom, and its chemical shift would confirm its position on the aromatic ring. Coupling between the fluorine and nearby protons would also be observable in both the ¹⁹F and ¹H spectra, providing definitive evidence for its location at the C2 position. libretexts.org

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would correlate each proton with the carbon atom it is directly attached to. research-solution.com These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the phenyl ring.

Table 1: Predicted NMR Data for this compound This table presents expected chemical shifts (δ) and coupling patterns based on analogous structures. Actual values may vary.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (Aromatic) | ~7.0-7.5 | Multiplets (m), showing H-H and H-F coupling |

| ¹H (α-CH) | ~5.0-5.5 | Singlet (s) or Doublet (d) depending on NH₂ exchange |

| ¹H (NH₂) | Broad singlet, variable | Broad (br s) |

| ¹H (CH₃) | ~2.3-2.5 | Singlet (s) |

| ¹³C (C=O) | ~170-175 | Singlet (s) |

| ¹³C (Aromatic C-F) | ~160 (large ¹JCF) | Doublet (d) |

| ¹³C (Aromatic C-H/C-C) | ~115-140 | Multiple signals |

| ¹³C (α-CH) | ~55-60 | Singlet (s) |

| ¹³C (CH₃) | ~20-22 | Singlet (s) |

| ¹⁹F | -110 to -120 | Multiplet (m) due to coupling with aromatic protons |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. okstate.edu For this compound, the FT-IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its bonds. okstate.edulibretexts.org

In its solid state, the amino acid likely exists as a zwitterion, where the carboxylic acid protonates the amino group. This results in characteristic absorption bands for a carboxylate (COO⁻) and an ammonium (B1175870) (NH₃⁺) group. The key functional groups and their expected absorption regions are detailed below.

Table 2: Characteristic FT-IR Absorption Bands for this compound This table presents expected absorption ranges. Specific peak positions can vary based on the sample state (solid/solution) and intermolecular interactions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H / N-H (Ammonium) | Stretching | 3200-2800 (broad) | Medium-Strong |

| Aromatic C-H | Stretching | 3100-3000 | Weak-Medium |

| Alkyl C-H (Methyl) | Stretching | ~2960-2850 | Weak-Medium |

| Carboxylate (C=O) | Asymmetric Stretching | ~1610-1590 | Strong |

| Aromatic C=C | Stretching | ~1600 and ~1500 | Medium |

| Ammonium (N-H) | Bending (Deformation) | ~1550-1500 | Medium |

| C-F | Stretching | ~1250-1150 | Strong |

The presence of strong bands in these specific regions confirms the existence of the amino acid structure, the aromatic ring, and the carbon-fluorine bond, thereby verifying the compound's core components. researchgate.netvscht.czpressbooks.pub

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, amino acids like this compound are polar and non-volatile due to their zwitterionic nature. Therefore, they cannot be analyzed directly by GC-MS. sigmaaldrich.comthermofisher.com

To make the compound suitable for GC analysis, a crucial derivatization step is required. This chemical modification process replaces the active, polar hydrogens on the amino (-NH₂) and carboxyl (-COOH) groups with nonpolar, thermally stable groups, thereby increasing the molecule's volatility. sigmaaldrich.comwvu.edu

Common derivatization methods include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active protons with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comwvu.edu

Acylation/Esterification: A two-step process can be used, for example, esterifying the carboxyl group with an alcohol (e.g., propanol) and then acylating the amino group with an agent like propyl chloroformate. springernature.com

Once derivatized, the sample is injected into the GC-MS system.

Gas Chromatographic Separation: The volatile derivative is separated from other components on a capillary column based on its boiling point and interactions with the column's stationary phase.

Mass Spectrometric Detection: As the derivative elutes from the column, it is ionized (typically by Electron Ionization, EI) and fragmented. The resulting mass spectrum shows a unique fragmentation pattern that is characteristic of the specific derivative. This pattern allows for definitive identification and can be used for targeted quantitative analysis. nist.gov

The combination of a specific retention time from the GC and a unique mass fragmentation pattern from the MS provides very high confidence in the identification of the target analyte.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Fluoro-4-methyl-DL-phenylglycine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from aniline derivatives, with fluorination introduced via electrophilic substitution or halogen exchange. Key optimization parameters include:

-

Temperature : Elevated temperatures (80–120°C) improve fluorination efficiency but may require inert atmospheres to prevent decomposition .

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates, while dichloromethane minimizes side reactions .

-

Purification : Intermediate purification via column chromatography or recrystallization ensures high purity (>95%) before final coupling steps .

-

Catalysts : Pd-based catalysts or phase-transfer agents can accelerate fluorination .

Optimization Parameter Recommended Range Impact on Yield Temperature 80–120°C +20–30% efficiency Solvent Polarity High (DMF/DMSO) +15–25% reaction rate Purification Steps 2–3 intermediates +10–15% final purity

Q. How does fluorine substitution at the 2-position influence the physicochemical and biological properties of phenylglycine derivatives?

- Methodological Answer : Fluorine increases lipophilicity (logP +0.5–1.0) and metabolic stability by reducing cytochrome P450-mediated oxidation. This enhances membrane permeability and bioavailability. Comparative assays (e.g., HPLC retention time, in vitro metabolic stability tests) validate these effects. Fluorine’s electronegativity also alters electronic density on the phenyl ring, affecting binding affinity to biological targets like enzymes or transporters .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine position and quantifies stereochemical purity. ¹H-¹³C HSQC resolves methyl and fluorinated carbon signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±0.001 Da) and detects isotopic patterns for fluorine .

- HPLC : Reverse-phase HPLC with UV/Vis or fluorescence detectors quantifies purity (>98%) and identifies degradation products (e.g., de-fluorinated byproducts) .

Advanced Research Questions

Q. How can computational models guide the design of novel fluorinated phenylglycine derivatives with targeted bioactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic effects of fluorine substitution on reaction intermediates. Molecular dynamics simulations model ligand-receptor interactions to prioritize derivatives with high binding affinity. These predictions are validated via parallel synthesis and in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. What strategies mitigate contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing fluorinated phenylglycine derivatives?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm regiochemistry.

- Isotopic Pattern Analysis : MS/MS fragmentation distinguishes fluorine-containing ions from isobaric interferences .

- Synchrotron X-ray Crystallography : Resolves absolute configuration for chiral centers, addressing discrepancies in optical rotation data .

Q. How can statistical experimental design (DoE) optimize reaction parameters for scalable synthesis of this compound?

- Methodological Answer : Apply factorial design to screen variables (temperature, solvent ratio, catalyst loading) and identify interactions. Response surface methodology (RSM) models non-linear relationships, enabling prediction of optimal conditions. For example:

-

Central Composite Design : 15–20 experiments to maximize yield (85–90%) while minimizing byproducts (<5%) .

Factor Low Level High Level Optimal Value Temperature 70°C 130°C 110°C Catalyst Loading 2 mol% 8 mol% 5 mol% Reaction Time 6 h 24 h 18 h

Q. What role do fluorinated amino acids play in peptide engineering, and how can this compound enhance peptide stability?

- Methodological Answer : Fluorine’s steric and electronic effects stabilize β-sheet conformations in peptides, reducing protease susceptibility. Incorporate this compound via solid-phase synthesis using Fmoc-protected derivatives. Monitor stability via circular dichroism (CD) spectroscopy and enzymatic degradation assays .

Data Contradiction Analysis

- Scenario : Discrepancies in reported biological activity between in vitro and in vivo studies.

- Resolution :

Validate purity (HPLC, elemental analysis) to rule out batch variability.

Assess pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS .

Use isotopic labeling (³H/¹⁴C) to track compound distribution in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.